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Compound of Interest

Compound Name: 2-Methyl-3-nitrobenzyl chloride

Cat. No.: B1360177

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-3-nitrobenzyl chloride, a key intermediate in various synthetic applications. This
document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

While specific experimental spectra for 2-Methyl-3-nitrobenzyl chloride are not publicly
available in spectral databases, the following tables present predicted data based on the
compound's structure and known spectroscopic trends. These tables are intended to serve as
a reference for researchers in confirming the identity and purity of synthesized 2-Methyl-3-
nitrobenzyl chloride.

IH NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~78-74 m 3H Ar-H
~4.7 S 2H -CH:CI
~25 S 3H Ar-CHs

13C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCIs, Reference: CDClIs (0 77.16 ppm)

Chemical Shift (6, ppm) Assignment
~ 150 Ar-C (C-NO2)
~138 Ar-C (C-CHs)
~ 135 Ar-CH
~130 Ar-C (C-CH2Cl)
~ 128 Ar-CH
~ 125 Ar-CH
~ 45 -CH:Cl
~ 20 Ar-CHs
IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium C-H stretch (aromatic)
2980 - 2850 Medium C-H stretch (aliphatic)
1600 - 1585 Medium-Strong C=C stretch (aromatic)
N-O asymmetric stretch (nitro
1530 - 1500 Strong
group)
1450 - 1400 Medium C=C stretch (aromatic)
N-O symmetric stretch (nitro
1360 - 1345 Strong
group)
C-H bend (out-of-plane,
800 - 700 Strong )
aromatic)
750 - 650 Strong C-Cl stretch
MS (Mass Spectrometry) Data (Predicted)
lonization Mode: Electron lonization (El)
m/z Relative Intensity (%) Assighment
] [M]* (Molecular ion, showing
185/187 Major ] ]
isotopic pattern for Cl)
150 Major [M-CI]*
139 Minor [M-NO2]*
121 Minor [M-CI-NOJ*
91 Base Peak [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.
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1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[¢]

Accurately weigh 10-20 mg of 2-Methyl-3-nitrobenzyl chloride.

[¢]

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o

Transfer the solution to a clean, dry 5 mm NMR tube.

[e]

Cap the NMR tube securely.

e H NMR Spectroscopy:

o The *H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

o The instrument is locked to the deuterium signal of the CDCls solvent.

o A standard single-pulse experiment is performed.

o Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

o The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline
corrected.

o Chemical shifts are referenced to the TMS signal at 0.00 ppm.

e 13C NMR Spectroscopy:

o The 13C NMR spectrum is recorded on the same spectrometer, operating at the
appropriate frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).

o A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for
each unique carbon atom.

o Alonger acquisition time and a greater number of scans are typically required compared
to *H NMR due to the lower natural abundance of the 13C isotope.
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o The FID is processed similarly to the *H spectrum.

o Chemical shifts are referenced to the central peak of the CDCls triplet at 77.16 ppm.
. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft
cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry
completely.

o Place a small amount of the solid 2-Methyl-3-nitrobenzyl chloride sample directly onto
the center of the ATR crystal.

o Lower the press arm to apply consistent pressure to the sample, ensuring good contact
with the crystal.

Data Acquisition:

[e]

Record a background spectrum of the empty, clean ATR crystal.

o

Record the sample spectrum over a range of 4000 to 400 cm~1,

[¢]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented as transmittance or absorbance versus wavenumber
(cm™1).

. Mass Spectrometry (MS)
Sample Introduction and lonization (Electron lonization - El):

o A dilute solution of 2-Methyl-3-nitrobenzyl chloride is prepared in a volatile organic
solvent (e.g., methanol or dichloromethane).

o The sample is introduced into the mass spectrometer, often via a direct insertion probe or
through a gas chromatograph (GC-MS).
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o In the ion source, the sample is vaporized and bombarded with a high-energy electron
beam (typically 70 eV). This causes the molecule to ionize and fragment.

o Mass Analysis and Detection:

o The resulting positively charged ions (molecular ion and fragment ions) are accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion.
o The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Methyl-3-nitrobenzyl chloride.
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Spectroscopic Analysis Workflow for 2-Methyl-3-nitrobenzyl chloride

Compound Synthesis

Synthesis of
2-Methyl-3-nitrobenzyl chloride

Spectroscopic Analysis

NMR Spectroscopy

(1H and 13C) IR Spectroscopy

Data Intefpretation

Structure Confirmation

Purity Assessment

Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-3-nitrobenzyl
chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360177#spectroscopic-data-of-2-methyl-3-
nitrobenzyl-chloride-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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